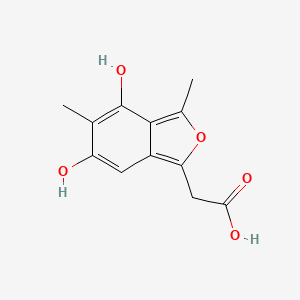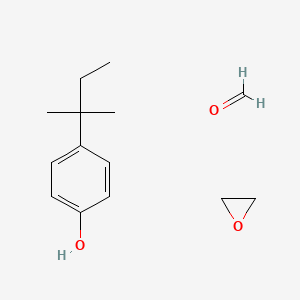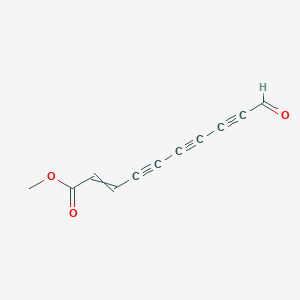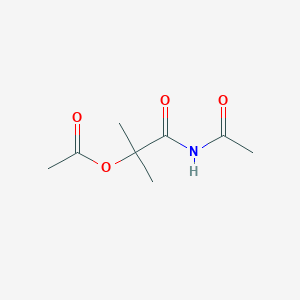![molecular formula C10H12N2S4 B14503783 [1,4-Phenylenebis(methylene)]dicarbamodithioic acid CAS No. 63540-06-7](/img/structure/B14503783.png)
[1,4-Phenylenebis(methylene)]dicarbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4-Phenylenebis(methylene)]dicarbamodithioic acid: is an organic compound characterized by its unique structure, which includes a phenylene group linked by methylene bridges to dicarbamodithioic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methylene)]dicarbamodithioic acid typically involves the reaction of 1,4-phenylenebis(methylene) with dithiocarbamic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: [1,4-Phenylenebis(methylene)]dicarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate groups to thiol groups.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the phenylene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,4-Phenylenebis(methylene)]dicarbamodithioic acid is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: The compound has shown potential in biological applications, particularly in cancer research. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by modulating specific signaling pathways .
Industry: In the industrial sector, this compound is used in the production of rubber and plastics as a vulcanization accelerator. It enhances the mechanical properties and durability of these materials .
Wirkmechanismus
The mechanism of action of [1,4-Phenylenebis(methylene)]dicarbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. In cancer cells, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced cell proliferation and increased apoptosis . The pathways involved include the modulation of β-catenin and nuclear factor κB (NF-κB) signaling .
Vergleich Mit ähnlichen Verbindungen
1,4-Phenylenebis(methylene)selenocyanate: This compound is similar in structure but contains selenium atoms instead of sulfur.
Selenomethionine: Another selenium-containing compound used in cancer research, but it is less effective compared to 1,4-Phenylenebis(methylene)selenocyanate.
Uniqueness: [1,4-Phenylenebis(methylene)]dicarbamodithioic acid is unique due to its specific dithiocarbamate groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential in cancer therapy make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
63540-06-7 |
|---|---|
Molekularformel |
C10H12N2S4 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
[4-[(dithiocarboxyamino)methyl]phenyl]methylcarbamodithioic acid |
InChI |
InChI=1S/C10H12N2S4/c13-9(14)11-5-7-1-2-8(4-3-7)6-12-10(15)16/h1-4H,5-6H2,(H2,11,13,14)(H2,12,15,16) |
InChI-Schlüssel |
GDJWMYGAMWOWAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=S)S)CNC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)

![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)







